1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B-cell receptor and cytokine receptor signaling.
Scientific Research Applications
Synthesis and Structural Analysis
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, benzimidazole derivatives have been synthesized and analyzed using techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, revealing insights into their molecular structure, stabilized by hydrogen bond and π-π interactions. These studies contribute to a deeper understanding of their chemical behavior and potential as functional materials in various applications (Saral, Özdamar, & Uçar, 2017).
Pharmaceutical Research
Benzimidazole derivatives have been explored for their potential in pharmaceutical applications, particularly as H1-antihistaminic agents. Research has shown that certain benzimidazole compounds exhibit potent antihistaminic activity, with some derivatives undergoing clinical evaluation for their efficacy. This highlights the therapeutic potential of benzimidazole derivatives in treating allergies and related conditions (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
Anticancer and Antimicrobial Activities
Benzimidazole derivatives are also being investigated for their anticancer and antimicrobial properties. Some studies have reported the synthesis of benzimidazole compounds and their evaluation against various cancer cell lines, showing promising anticancer activity. Moreover, these compounds have been tested for their antimicrobial effects, offering potential applications in developing new antimicrobial agents (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Molecular Design and Drug Discovery
Research into benzimidazole derivatives extends into the design and synthesis of novel compounds with potential therapeutic applications. For example, benzimidazoles have been designed as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, demonstrating significant binding activity and potential for stress-related disorders treatment. Such studies are crucial for the discovery and development of new drugs (Mochizuki et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have antimicrobial activity
Mode of Action
It is known that benzimidazole derivatives can interact with biological targets through non-covalent interactions such as hydrogen bonding and van der waals forces . The presence of the chlorophenyl and methoxyphenoxy groups may also influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives have been found to interfere with the function of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the methoxy group may enhance the compound’s lipophilicity, potentially influencing its absorption and distribution .
Result of Action
Benzimidazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEABSQWDOARMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole |
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